1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. It is characterized by the presence of a pyrimidine ring substituted with a propyl group at the 2-position and a methanamine group at the 5-position. The compound is typically found in its dihydrochloride salt form, which enhances its solubility and stability.
Vorbereitungsmethoden
The synthesis of 1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride involves several steps. One common synthetic route includes the alkylation of a pyrimidine derivative with a propyl halide, followed by the introduction of the methanamine group through a nucleophilic substitution reaction. The reaction conditions often involve the use of polar aprotic solvents and catalysts to facilitate the reactions. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with electrophiles, forming various substituted derivatives. Common reagents and conditions used in these reactions include polar solvents, catalysts, and controlled temperatures to ensure the desired products are formed
Wissenschaftliche Forschungsanwendungen
1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the desired therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:
- 1-(4-Methyl-2-pyrimidinyl)methanamine dihydrochloride
- 1-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride
- N-Methyl-1-(pyridin-2-yl)methanamine These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and potential applications .
Eigenschaften
Molekularformel |
C8H15Cl2N3 |
---|---|
Molekulargewicht |
224.13 g/mol |
IUPAC-Name |
(2-propylpyrimidin-5-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c1-2-3-8-10-5-7(4-9)6-11-8;;/h5-6H,2-4,9H2,1H3;2*1H |
InChI-Schlüssel |
DCHHPQWSIIMCSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC=C(C=N1)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.